3-Methylcyclohexane-1-sulfonyl chloride

Description

Contextual Significance within Organosulfur Chemistry

Within the broader field of organosulfur chemistry, 3-Methylcyclohexane-1-sulfonyl chloride belongs to the important class of sulfonyl chlorides. Organosulfur compounds are integral to numerous areas of chemical research and industry, including pharmaceuticals, agrochemicals, and material science. The sulfur atom in these compounds can exist in various oxidation states, leading to a wide array of functional groups with distinct reactivities. Sulfonyl chlorides, in particular, are highly valued for their ability to introduce the sulfonyl group into other organic molecules, a key step in the synthesis of many biologically active compounds and functional materials. The specific structure of this compound, with its alkyl-substituted cyclic backbone, offers a non-aromatic, sterically defined building block for the creation of complex molecular architectures.

Importance of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides are a cornerstone of organic synthesis due to their high reactivity as electrophiles. fiveable.me The electron-withdrawing nature of the sulfonyl group makes the chlorine atom an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles such as alcohols, amines, and thiols. fiveable.me This reactivity is fundamental to their role as versatile intermediates.

The reactions of sulfonyl chlorides are pivotal in the formation of several important classes of compounds:

Sulfonamides: Formed through the reaction of sulfonyl chlorides with primary or secondary amines. The sulfonamide linkage is a key structural motif in a multitude of pharmaceutical drugs, including antibiotics and diuretics. magtech.com.cnnih.gov

Sulfonate Esters: Resulting from the reaction with alcohols. Sulfonate esters are themselves useful intermediates, often employed as leaving groups in substitution and elimination reactions. fiveable.me

Sulfones: Can be produced from the reaction with thiols. fiveable.me

Beyond these fundamental transformations, sulfonyl chlorides participate in a variety of other organic reactions, including acting as sources for sulfenes, sulfonyl, and aryl groups. magtech.com.cn Their utility extends to their use as chlorinating agents and as intermediates in the synthesis of dyes, pigments, and polymers. marketpublishers.comquora.com The versatility of sulfonyl chlorides makes them indispensable tools for synthetic chemists in both academic and industrial settings. magtech.com.cnresearchgate.net

Historical Development and Early Academic Applications of Cyclohexyl Sulfonyl Chlorides

The study of sulfonyl chlorides dates back to the early days of organic chemistry. A significant patent filed in 1939 detailed a single-step process for the preparation of cyclohexane (B81311) sulfonyl chlorides from inexpensive starting materials, highlighting the industrial interest in these compounds from an early stage. google.com This method involved the reaction of cyclohexane with a mixture of chlorine and sulfur dioxide. google.com

Early academic research focused on the synthesis and derivatization of these compounds. The resulting cyclohexane sulfonyl chlorides were recognized for their utility in preparing a wide range of derivatives. google.com For instance, they could be hydrolyzed to form sulfonic acids or reacted with bases to produce the corresponding salts. google.com Their reactions with alcohols and amines to yield esters and amides, respectively, were also explored, with the resulting products finding applications as plasticizers and insecticides. google.com Over the years, numerous methods for the synthesis of sulfonyl chlorides have been developed, including the chlorination of various sulfur-containing compounds like thiols, sulfonic acids, and disulfides. researchgate.netnih.gov These foundational studies on simple cyclohexyl sulfonyl chlorides paved the way for the investigation and application of more complex derivatives like this compound in modern organic synthesis.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 861538-77-4 |

| Molecular Formula | C₇H₁₃ClO₂S |

| Molecular Weight | 196.70 g/mol |

Table 2: Representative Reactions of Sulfonyl Chlorides

| Reactant | Product Class | General Reaction |

| Amine (R'-NH₂) | Sulfonamide | R-SO₂Cl + 2 R'-NH₂ → R-SO₂-NH-R' + R'-NH₃⁺Cl⁻ |

| Alcohol (R'-OH) | Sulfonate Ester | R-SO₂Cl + R'-OH → R-SO₂-OR' + HCl |

| Thiol (R'-SH) | Thiosulfonate | R-SO₂Cl + R'-SH → R-SO₂-S-R' + HCl |

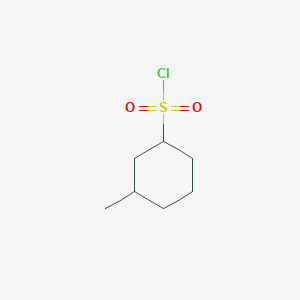

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13ClO2S |

|---|---|

Molecular Weight |

196.70 g/mol |

IUPAC Name |

3-methylcyclohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H13ClO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h6-7H,2-5H2,1H3 |

InChI Key |

DMIRYBXAVYPDPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Methylcyclohexane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom in 3-methylcyclohexane-1-sulfonyl chloride is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is central to its utility in organic synthesis, primarily in the formation of sulfonate esters and sulfonamides.

Formation of Sulfonate Esters

The reaction of this compound with alcohols provides a reliable method for the synthesis of sulfonate esters. This transformation is a cornerstone of organic chemistry, allowing for the conversion of a poor leaving group (hydroxyl) into an excellent one (sulfonate). periodicchemistry.compearson.comchemistrysteps.com

The sulfonylation of alcohols with sulfonyl chlorides is a widely applicable reaction. organic-chemistry.org The process typically involves the reaction of the alcohol with the sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. chemistrysteps.comyoutube.com The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. youtube.comyoutube.com The resulting protonated intermediate is then deprotonated by the base to yield the final sulfonate ester. youtube.com

The efficiency of this reaction is generally high, with a broad scope encompassing primary and secondary alcohols. organic-chemistry.orglibretexts.org Tertiary alcohols, however, may react more slowly or undergo competing elimination reactions. chemistrysteps.com Various catalysts, such as indium and ytterbium(III) trifluoromethanesulfonate, have been employed to enhance the reaction rate and yield. organic-chemistry.org

Table 1: Examples of Sulfonylation of Alcohols with Sulfonyl Chlorides

| Alcohol | Sulfonyl Chloride | Base | Catalyst | Product | Yield (%) |

| Primary Alcohol | p-Toluenesulfonyl chloride | Triethylamine | Dibutyltin oxide | Primary Tosylate | High |

| Secondary Alcohol | Methanesulfonyl chloride | Pyridine | None | Secondary Mesylate | Good |

| Phenol | p-Toluenesulfonyl chloride | Triethylamine | None | Phenyl Tosylate | Excellent |

This table presents illustrative examples of sulfonylation reactions and does not represent data specific to this compound due to a lack of specific experimental data in the search results.

A critical aspect of the formation of sulfonate esters from alcohols is that the reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. youtube.com This is because the reaction occurs at the oxygen atom of the alcohol, and the bond between the carbon and oxygen atoms remains intact throughout the transformation. youtube.comlibretexts.org The nucleophilic attack is on the sulfur atom, not the carbon center. youtube.com This stereochemical outcome is highly valuable in stereospecific synthesis, as it allows for the activation of a chiral alcohol without disturbing its stereochemistry. youtube.com

Once formed, the 3-methylcyclohexane-1-sulfonate group serves as an excellent leaving group in nucleophilic substitution and elimination reactions. periodicchemistry.compearson.comyoutube.com The sulfonate anion is a very weak base due to the resonance stabilization of its negative charge across the three oxygen atoms, making it readily displaced by a wide range of nucleophiles. periodicchemistry.com This property is exploited extensively in organic synthesis to facilitate reactions that would not be possible with the corresponding alcohol. chemistrysteps.comlibretexts.org The reactivity of sulfonate esters is often compared to that of alkyl halides. periodicchemistry.com The use of sulfonate esters avoids the often harsh acidic conditions required to activate alcohols for substitution reactions, which could lead to undesired side reactions like carbocation rearrangements. youtube.com

Synthesis of Sulfonamide Derivatives

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of sulfonamides. ekb.egcbijournal.comrsc.org Sulfonamides are an important class of compounds with a wide range of applications, particularly in medicinal chemistry. ekb.egcbijournal.com

The synthesis of sulfonamides is typically achieved by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. ekb.egcbijournal.com The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. rsc.org

Primary amines react with sulfonyl chlorides to form N-substituted sulfonamides. cbijournal.comlibretexts.org Secondary amines react in a similar fashion to yield N,N-disubstituted sulfonamides. cbijournal.comlibretexts.org The reactivity of the amine is dependent on its nucleophilicity, with primary amines generally being more reactive than secondary amines. cbijournal.comrsc.org A variety of catalysts and reaction conditions, including microwave-assisted and solvent-free methods, have been developed to improve the efficiency and environmental friendliness of sulfonamide synthesis. rsc.org

Table 2: General Reactivity of Amines with Sulfonyl Chlorides

| Amine Type | Reactant | Product | General Observations |

| Primary Amine | R-NH₂ + R'-SO₂Cl | R-NH-SO₂-R' | Generally high reactivity and good yields. cbijournal.comrsc.org |

| Secondary Amine | R₂NH + R'-SO₂Cl | R₂N-SO₂-R' | Reactivity can be lower than primary amines. cbijournal.comrsc.org |

This table illustrates the general reaction of primary and secondary amines with sulfonyl chlorides. Specific data for this compound was not available in the search results.

Mechanistic Aspects: Aggregation Effects and Kinetic Studies

The reactivity of sulfonyl chlorides, including this compound, in nucleophilic substitution reactions is a subject of detailed mechanistic investigation. Studies on related arenesulfonyl chlorides have shown that the substitution mechanism can be complex, influenced by factors such as the solvent, the nucleophile, and the substitution pattern on the aromatic ring. For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides has been found to proceed via a concerted SN2-type mechanism. mdpi.com However, analogous fluoride (B91410) exchange reactions may occur through a stepwise addition-elimination pathway involving a hypervalent sulfurane intermediate. mdpi.commdpi.com

Generation of Sulfones via Organometallic Reagents

The reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), is a common method for the formation of sulfones. organic-chemistry.org These organometallic reagents act as potent carbon nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group to form a new carbon-sulfur bond. libretexts.org

The general reaction is as follows:

R-SO2Cl + R'-M → R-SO2-R' + MCl (where M = MgX or Li)

While Grignard and organolithium reagents are highly effective, their high reactivity can sometimes lead to side reactions. youtube.com Organocuprates (Gilman reagents) offer a milder alternative for certain transformations. libretexts.org A versatile method for sulfone synthesis involves the reaction of Grignard or organolithium reagents with a sulfur dioxide surrogate (like DABSO) to generate metal sulfinates in situ. These sulfinates can then be reacted with a range of electrophiles, including alkyl halides, to produce sulfones. organic-chemistry.org This two-step, one-pot approach provides a broad scope for the synthesis of diverse sulfone structures. Although direct examples with this compound are not detailed in the provided search results, its reaction with various organometallic reagents would be expected to yield the corresponding 3-methylcyclohexyl sulfones.

| Organometallic Reagent | Reactivity | Use with Sulfonyl Chlorides | Product |

| Grignard Reagent (RMgX) | Strong Nucleophile | Direct displacement of chloride | Sulfone |

| Organolithium Reagent (RLi) | Strong Nucleophile | Direct displacement of chloride | Sulfone |

| Organocuprate Reagent (R2CuLi) | Milder Nucleophile | Used for specific transformations, e.g., with acid chlorides to yield ketones. libretexts.orgyoutube.com | Sulfone |

Formation of Sulfinamides

The synthesis of sulfinamides directly from sulfonyl chlorides represents a reduction at the sulfur center. A notable one-pot procedure has been developed for this transformation, which involves the in situ reduction of the sulfonyl chloride in the presence of an amine. nih.govresearchgate.netsigmaaldrich.com This method is significant as it provides a direct route to sulfinamides, which are valuable synthetic intermediates, from readily available sulfonyl chlorides. nih.gov

The reaction is typically carried out by treating the sulfonyl chloride with a reducing agent, such as triphenylphosphine, in the presence of an amine and a base like triethylamine. nih.gov The process is broad in scope and allows for the synthesis of a variety of sulfinamides. nih.govresearchgate.net

General Method for Sulfinamide Preparation from a Sulfonyl Chloride: nih.gov To a solution of the sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in a solvent like dichloromethane (B109758) at 0 °C, a solution of triphenylphosphine, an amine (e.g., benzylamine), and triethylamine is added slowly. The reaction mixture is then concentrated and purified by chromatography to yield the desired sulfinamide. nih.gov This methodology is expected to be applicable to this compound for the synthesis of the corresponding N-substituted 3-methylcyclohexane-1-sulfinamides.

Reactivity with Other Heteroatom Nucleophiles

Sulfonyl chlorides are reactive electrophiles that readily undergo nucleophilic substitution with a variety of heteroatom nucleophiles besides nitrogen. Reactions with oxygen and sulfur nucleophiles are common. For instance, the reaction of sulfonyl chlorides with alcohols (alcoholysis) in the presence of a base yields sulfonate esters. Similarly, reaction with thiols (thiolysis) produces thiosulfonate esters.

Kinetic studies on benzenesulfonyl chloride have demonstrated its reactivity with nucleophiles such as azide (B81097), imidazole, and thiosulfate, leading to stable substitution products. rsc.org However, reactions with other nucleophiles like pyridine and acetate (B1210297) resulted in the catalysis of hydrolysis of the sulfonyl chloride. rsc.org Nucleophilic attack on the sulfur atom is a key step in these reactions. nih.govrsc.org The reactivity is influenced by the nature of the nucleophile, with factors like basicity and polarizability playing important roles. The principles governing these reactions are general and would apply to the reactivity of this compound with various heteroatom nucleophiles.

Reactions with Unsaturated Hydrocarbons

Addition to Alkenes: Chlorosulfonylation

The addition of sulfonyl chlorides to alkenes, known as chlorosulfonylation, is a well-established radical chain reaction. This process typically involves the homolytic cleavage of the sulfur-chlorine bond, initiated by light, heat, or a radical initiator, to generate a sulfonyl radical (RSO2•) and a chlorine atom. nih.gov The sulfonyl radical then adds to the double bond of the alkene to form a carbon-centered radical intermediate. This radical subsequently abstracts a chlorine atom from another molecule of the sulfonyl chloride to give the β-chloro sulfone product and regenerate the sulfonyl radical, thus propagating the chain. nih.gov

This atom transfer radical addition (ATRA) process is a powerful method for the simultaneous introduction of a sulfone group and a chlorine atom across a double bond. nih.gov Recent advancements have utilized photoredox catalysis to facilitate this transformation under visible light, expanding its scope and applicability. researchgate.net For instance, copper complexes have been shown to be effective photocatalysts for the chlorosulfonylation of various alkenes. researchgate.net While the hydrosulfonylation of alkenes (addition of H and SO2R) has also been developed, the classic chlorosulfonylation remains a key transformation. nih.govresearchgate.net The reaction of this compound with alkenes would be expected to proceed via this radical mechanism to afford the corresponding β-chloro-3-methylcyclohexyl sulfones.

Addition to Alkynes: Stereoselective Formation of Vinyl Sulfones

The addition of sulfonyl chlorides to alkynes is a well-established method for the synthesis of vinyl sulfones, with various catalytic systems developed to control the stereoselectivity of the product. However, literature specifically detailing the use of this compound in these reactions is not available.

Copper-catalyzed additions of sulfonyl chlorides to alkynes are known to be effective for the formation of vinyl sulfones. These reactions often proceed via a radical mechanism initiated by the copper catalyst. A targeted search for copper-catalyzed additions involving this compound did not yield any specific examples, reaction conditions, or mechanistic studies.

Iron catalysis has emerged as a cost-effective and environmentally benign alternative for various organic transformations, including the addition of sulfonyl chlorides to alkynes. These reactions can exhibit high levels of regio- and stereoselectivity. However, no literature could be found that specifically investigates the use of this compound in iron-catalyzed additions to alkynes.

The functionalization of alkynes with sulfonyl chlorides can proceed through radical pathways, which can be initiated by thermal methods, photolysis, or redox catalysts. The regiochemical and stereochemical outcomes of these reactions are governed by the stability of the intermediate radicals. Specific studies on the radical addition of this compound to alkynes, or the mechanistic details thereof, are not present in the current body of scientific literature.

Cycloaddition Reactions (e.g., [2+2] Annulations)

Sulfonyl chlorides can participate in cycloaddition reactions, for instance, through the in situ generation of sulfenes which can then undergo [2+2] cycloadditions with suitable partners. A literature search for [2+2] annulations or other cycloaddition reactions specifically involving this compound did not provide any relevant studies or data.

Radical-Mediated Transformations

Beyond additions to alkynes, sulfonyl chlorides are versatile reagents in a variety of radical-mediated transformations. These reactions often rely on the facile generation of sulfonyl radicals.

Visible-light photoredox catalysis is a modern and powerful tool for the generation of radicals under mild conditions. The hydrosulfonylation of alkenes and alkynes using sulfonyl chlorides is a prominent application of this methodology. Despite the broad interest in this area, no published research was found that specifically documents the visible-light-induced hydrosulfonylation using this compound as the sulfonylating agent.

Photo-mediated Radical Cascade Addition-Cyclization

Photo-mediated radical reactions of sulfonyl chlorides are a known method for the formation of complex cyclic structures. Typically, under photochemical conditions, the sulfonyl chloride can generate a sulfonyl radical. This radical can then participate in addition reactions with unsaturated bonds, initiating a cascade cyclization. However, no specific studies demonstrating this reactivity for this compound have been reported. Research in this area would need to determine the efficiency of sulfonyl radical generation from this aliphatic sulfonyl chloride and its subsequent reactivity in cascade cyclizations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are pivotal in modern organic synthesis, and sulfonyl chlorides have been employed as coupling partners.

Sulfonylation and Desulfonylative Coupling

In sulfonylation reactions, a sulfonyl group is transferred to another molecule. Desulfonylative coupling, conversely, involves the extrusion of sulfur dioxide and formation of a new carbon-carbon bond. While these reactions are established for various aryl and alkyl sulfonyl chlorides, the specific application and mechanistic details for this compound are not documented. Research would be required to identify suitable catalytic systems (e.g., palladium, nickel, or copper-based catalysts) and to understand the reaction scope and limitations with this substrate.

Cross-Coupling with Various Nucleophiles

The cross-coupling of sulfonyl chlorides with nucleophiles, such as organoboron compounds (Suzuki-Miyaura coupling), organozincs (Negishi coupling), or amines and alcohols, is a powerful tool for creating diverse molecular architectures. The viability and efficiency of this compound as an electrophile in such reactions have not been explored. Studies would be necessary to ascertain its reactivity profile with different nucleophiles under various catalytic conditions.

Intermediate Formation and Reactivity

Sulfene (B1252967) Intermediates in Hydrolysis and Related Reactions

The hydrolysis of sulfonyl chlorides can proceed through different mechanisms, one of which involves the formation of a highly reactive sulfene intermediate (R-CH=SO2) upon treatment with a base. These intermediates can be trapped by various nucleophiles. The formation of sulfenes is well-documented for sulfonyl chlorides with an α-hydrogen. This compound possesses α-hydrogens, making the formation of a corresponding sulfene plausible. However, specific experimental evidence for the generation and trapping of the sulfene derived from this compound is absent from the literature. Mechanistic studies would be essential to confirm the intermediacy of the sulfene and to explore its synthetic utility.

Applications of 3 Methylcyclohexane 1 Sulfonyl Chloride in Advanced Organic Synthesis

As a Versatile Reagent and Building Block

The utility of 3-methylcyclohexane-1-sulfonyl chloride stems from the electrophilic nature of the sulfur atom and the ability of the chloride to act as a good leaving group. This allows the 3-methylcyclohexanesulfonyl moiety to be readily incorporated into various molecular frameworks.

Alkyl sulfonyl chlorides are fundamental building blocks for introducing sulfonyl groups into larger molecules. This is primarily achieved through the formation of sulfonamides and sulfonate esters, which are stable and functionally important linkages in many complex structures, including pharmaceuticals and materials. The reaction of this compound with primary or secondary amines, for instance, yields robust sulfonamides. Similarly, its reaction with alcohols produces sulfonate esters. These linkages are not merely passive connectors; they can influence the biological activity and physical properties of the final molecule. The formation of these key functional groups is a cornerstone of synthetic strategies aimed at building molecular complexity. nih.gov

Table 1: Representative Reactions in Complex Molecule Synthesis

| Reactant Type | Nucleophile | Product Functional Group | Significance |

|---|---|---|---|

| Primary/Secondary Amine | R-NH₂ | Sulfonamide (R-NH-SO₂-R') | Stable, often bioactive linkage |

| Alcohol | R-OH | Sulfonate Ester (R-O-SO₂-R') | Key intermediate, stable linkage |

| Organometallic Reagent | R-MgBr | Sulfone (R-SO₂-R') | Important structural motif |

Where R' represents the 3-methylcyclohexyl group.

A principal application of sulfonyl chlorides like this compound is in the activation of alcohols for nucleophilic substitution. Alcohols are poor leaving groups (as hydroxide, OH⁻), but upon reaction with a sulfonyl chloride in the presence of a non-nucleophilic base (e.g., pyridine), they are converted into sulfonate esters (e.g., 3-methylcyclohexanesulfonates). The resulting sulfonate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This two-step sequence allows for the clean conversion of alcohols into other functional groups such as halides, azides, nitriles, and thiols, often with high stereochemical control (inversion of configuration via an Sₙ2 mechanism). organic-chemistry.org

Table 2: Functional Group Interconversion via a Sulfonate Ester Intermediate

| Step | Starting Material | Reagents | Intermediate/Product | Typical Yield |

|---|---|---|---|---|

| 1. Activation | R-OH (Alcohol) | This compound, Pyridine (B92270) | R-O-SO₂-C₇H₁₃ (Sulfonate Ester) | >90% |

| 2. Substitution | R-O-SO₂-C₇H₁₃ | LiCl in DMF | R-Cl (Alkyl Chloride) | 80-95% |

| 2. Substitution | R-O-SO₂-C₇H₁₃ | NaN₃ in DMF | R-N₃ (Alkyl Azide) | 85-98% |

| 2. Substitution | R-O-SO₂-C₇H₁₃ | NaCN in DMSO | R-CN (Alkyl Nitrile) | 70-90% |

Derivatization for Specialized Synthetic Strategies

Beyond its direct use, this compound can be chemically modified to generate more specialized reagents tailored for specific synthetic methodologies.

Sulfonyl chlorides are common precursors for the synthesis of sulfonyl azides. The reaction of this compound with an azide (B81097) source, such as sodium azide, readily substitutes the chloride to form 3-methylcyclohexanesulfonyl azide.

Sulfonyl azides are the classical reagents used in diazo-transfer reactions, which are powerful methods for constructing diazo compounds from active methylene (B1212753) precursors. organic-chemistry.orgrsc.org These diazo products are themselves highly versatile intermediates in organic synthesis, participating in cyclopropanations, C-H insertions, and Wolff rearrangements. While concerns over the explosive nature of some sulfonyl azides have led to the development of safer, in-situ generation methods, the underlying principle of using a sulfonyl azide as the diazo-transfer agent remains a key strategy. organic-chemistry.org

Table 3: Synthesis and Application of 3-Methylcyclohexanesulfonyl Azide

| Step | Transformation | Reagents | Product |

|---|---|---|---|

| 1. Synthesis | Sulfonyl Chloride to Sulfonyl Azide | This compound, NaN₃ | 3-Methylcyclohexanesulfonyl azide |

| 2. Application | Diazo-Transfer | 3-Methylcyclohexanesulfonyl azide, Active Methylene Compound (e.g., β-ketoester), Base | Diazo Compound |

To simplify purification and enable reagent recycling, reactive species can be immobilized on a solid support, such as a polystyrene resin. An alkyl sulfonyl chloride like this compound can, in principle, be used to create a polymer-supported reagent. This could be achieved by synthesizing a polymerizable monomer containing the 3-methylcyclohexane moiety, followed by polymerization and conversion to the sulfonyl chloride, or by attaching the pre-formed sulfonyl chloride to a functionalized resin.

These sulfonyl chloride resins act as immobilized equivalents of their solution-phase counterparts. soton.ac.ukrapp-polymere.com They can be used to scavenge excess amines or other nucleophiles from a reaction mixture or in "catch-and-release" purification strategies. rapp-polymere.com For example, an alcohol can be "caught" by the resin to form a polymer-bound sulfonate ester. After washing away impurities, the desired product can be "released" by cleaving the ester with a suitable nucleophile. rapp-polymere.com

A groundbreaking area of modern synthesis is "click chemistry," which focuses on rapid, reliable, and high-yielding reactions. The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction is a prominent member of the click chemistry family. nih.gov The key reactive hubs for SuFEx are sulfonyl fluorides (R-SO₂F), not sulfonyl chlorides.

Sulfonyl fluorides exhibit a unique balance of high stability under most conditions while demonstrating potent reactivity toward nucleophiles in specific activating environments. rhhz.net A primary and efficient method for synthesizing alkyl sulfonyl fluorides is through halogen exchange from the corresponding sulfonyl chlorides. Therefore, this compound serves as an excellent precursor to 3-methylcyclohexanesulfonyl fluoride, the actual SuFEx-active species. This conversion is typically achieved using a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂). rhhz.net Once formed, the sulfonyl fluoride can participate in SuFEx reactions to connect molecular fragments with high efficiency. nih.gov

Table 4: Conversion to SuFEx-Active Sulfonyl Fluoride

| Precursor Compound | Reagent | Product Compound | Application |

|---|---|---|---|

| This compound | KF or KHF₂ | 3-Methylcyclohexanesulfonyl fluoride | SuFEx Click Chemistry |

Role in the Synthesis of Carbon Skeletons and Chiral Auxiliaries

The application of sulfonyl-containing compounds in the construction of complex carbon skeletons is a well-established strategy in organic chemistry. More specifically, the inherent chirality of this compound, arising from the methyl-substituted cyclohexane (B81311) ring, positions it as a promising candidate for use as a chiral auxiliary.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgscielo.org.mxsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. sigmaaldrich.com Chiral sulfinyl compounds, in particular, are recognized for their role as versatile auxiliaries in asymmetric synthesis. researchgate.netacs.orgnih.gov

In the context of this compound, the chiral cyclohexane framework can create a stereo-differentiated environment around the reaction center. When this molecule reacts with a nucleophile, such as an amine or an alcohol, it forms a sulfonamide or sulfonate ester, respectively. If this substrate then undergoes further reactions, such as alkylation or aldol (B89426) additions, the bulky and conformationally defined 3-methylcyclohexyl group can effectively shield one face of the molecule, directing the incoming reagent to the opposite face. This process, known as diastereoselective synthesis, allows for the formation of one diastereomer in preference to others.

While specific research detailing the performance of this compound as a chiral auxiliary is not extensively documented, the principles are based on well-known auxiliaries like camphorsultam and oxazolidinones. wikipedia.org The effectiveness of such auxiliaries is measured by the diastereomeric excess (d.e.) of the product, with higher values indicating better stereochemical control. Sulfur-based auxiliaries have been shown to provide excellent effectiveness in many asymmetric transformations. scielo.org.mx The synthesis of nonracemic sulfinamides from sulfonyl chlorides and chiral amines is a known method for producing enantiopure products that can serve as organocatalysts. researchgate.net

| Chiral Auxiliary Type | Reaction Type | Typical Diastereoselectivity (d.e.) | Reference Concept |

|---|---|---|---|

| Sulfur-Based (General) | Aldol Addition | >95% | scielo.org.mx |

| Sulfur-Based (General) | Michael Addition | >90% | scielo.org.mx |

| Cyclohexane-Based | Asymmetric Alkylation | 85-95% | wikipedia.org |

| Amine-Derived Sulfinamides | Epoxide Ring Opening | up to 99% ee (enantiomeric excess) | researchgate.net |

Integration into Flow Chemistry Platforms for Sustainable Synthesis Initiatives

Modern chemical manufacturing is increasingly shifting towards sustainable practices, with flow chemistry emerging as a key enabling technology. vapourtec.com Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.org This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility and scalability. mdpi.comacs.org

The synthesis and reactions of sulfonyl chlorides are particularly well-suited for flow chemistry platforms. rsc.orgresearchgate.net The preparation of these compounds often involves highly exothermic reactions and the use of corrosive or hazardous reagents like chlorosulfonic acid or sulfuryl chloride. mdpi.comacs.org In a batch reactor, controlling the intense heat generated (exotherms) can be challenging and may lead to side reactions or unsafe operating conditions. acs.org Flow reactors, with their high surface-area-to-volume ratio, dissipate heat with exceptional efficiency, allowing for precise temperature control and preventing thermal runaways. rsc.org

For instance, the synthesis of a key intermediate for the antiretroviral medicines emtricitabine (B123318) and lamivudine (B182088) involves a sulfuryl chloride-mediated reaction that is highly exothermic. acs.org Implementing this process in a continuous flow system allowed for superior control, reduced byproduct formation, and achieved a high throughput of 141 g/h. acs.org Similarly, automated continuous systems for producing aryl sulfonyl chlorides using chlorosulfonic acid have been developed to safely manage the reaction hazards and improve spacetime yield. mdpi.com

Integrating the synthesis or subsequent reactions of this compound into a flow platform would leverage these benefits. Such an approach would align with the principles of green chemistry by improving energy efficiency, enhancing process safety, and potentially reducing waste generation. mdpi.com

| Parameter | Typical Value in Sulfonyl Chloride Synthesis | Advantage in Flow Chemistry | Reference Concept |

|---|---|---|---|

| Reactor Volume | μL to mL scale (e.g., 639 μL) | Minimizes hazardous material volume, enhances safety | rsc.org |

| Residence Time | Seconds to minutes (e.g., 41 s to 30 min) | Rapid optimization and high throughput | rsc.orgacs.org |

| Temperature Control | Precise (e.g., ±1 °C) | Manages strong exotherms, reduces byproducts | acs.org |

| Spacetime Yield | High (e.g., 6.7 kg L⁻¹ h⁻¹) | Increases process efficiency and scalability | rsc.org |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and chemical biology. mpg.deresearchgate.net It refers to the introduction of new functional groups into a complex molecule, such as a drug candidate, at a late step in its synthesis. mpg.denih.gov This approach allows chemists to rapidly generate a library of structurally related analogues from a common advanced intermediate, enabling efficient exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. chemrxiv.org

Sulfonamides, which are readily synthesized from sulfonyl chlorides like this compound, are prevalent motifs in pharmaceuticals. chemrxiv.org Historically, the sulfonamide group was considered relatively inert and difficult to modify. However, recent advances have transformed it into a versatile synthetic handle for LSF. chemrxiv.orgchemrxiv.org

One innovative LSF strategy involves the reductive deamination of primary sulfonamides to form sulfinate salts. chemrxiv.orgchemrxiv.org These sulfinates are highly versatile intermediates that can be trapped with various electrophiles to form sulfones, sulfonate esters, or other sulfur-containing groups. This method is notable for its mild conditions and remarkable tolerance of other functional groups, making it suitable for modifying complex and sensitive molecules. chemrxiv.org

Another advanced LSF approach involves the visible-light-mediated activation of the N–S bond in sulfonamides to generate sulfonyl radical intermediates. acs.orgresearchgate.net These radicals can then participate in a variety of bond-forming reactions, such as coupling with boronic acids to form sulfones. acs.org This photocatalytic strategy provides a powerful tool for forging new carbon-sulfur bonds under gentle conditions.

The use of this compound in LSF would involve first coupling it with an amine on a complex molecular scaffold. The resulting sulfonamide could then serve as a point of diversification, using the aforementioned methods to convert it into a range of other functional groups, thereby modifying the parent molecule's properties.

| LSF Transformation | Starting Group | Key Reagent/Condition | Product Functional Group | Reference Concept |

|---|---|---|---|---|

| Reductive Deamination/Trapping | Primary Sulfonamide (R-SO₂NH₂) | NHC catalyst, then electrophile (e.g., R'-X) | Sulfone (R-SO₂-R') | chemrxiv.orgchemrxiv.org |

| Reductive Deamination/Amination | Primary Sulfonamide (R-SO₂NH₂) | NHC catalyst, then R₂'NH₂⁺Cl⁻ | Secondary/Tertiary Sulfonamide (R-SO₂NR₂') | chemrxiv.org |

| Photocatalytic N-S Activation | Sulfonamide | Visible light, photocatalyst, boronic acid | Aryl/Alkyl Sulfone | acs.orgresearchgate.net |

| Conversion to Sulfonyl Fluoride | Sulfonamide-derived Sulfinate | N-Fluorobenzenesulfonimide (NFSI) | Sulfonyl Fluoride (R-SO₂F) | chemrxiv.org |

Stereochemical Aspects and Conformational Analysis of 3 Methylcyclohexane 1 Sulfonyl Chloride and Its Derivatives

Isomeric Considerations (e.g., cis/trans Isomers, Enantiomers, Diastereomers)

The structure of 3-methylcyclohexane-1-sulfonyl chloride allows for several types of stereoisomerism. The relationship between the methyl group and the sulfonyl chloride group on the cyclohexane (B81311) ring can be either cis or trans, leading to diastereomers. Furthermore, the presence of chiral centers means that these isomers can also exist as enantiomers.

Cis/Trans Isomerism: Due to the cyclic nature of the cyclohexane ring, the spatial arrangement of the methyl and sulfonyl chloride groups relative to the plane of the ring is fixed.

In the cis-isomer , both the methyl group and the sulfonyl chloride group are on the same side of the ring (both pointing up or both pointing down).

In the trans-isomer , the methyl group and the sulfonyl chloride group are on opposite sides of the ring (one pointing up and one pointing down).

These two diastereomers have distinct physical and chemical properties, including different boiling points, melting points, and spectroscopic characteristics.

Enantiomers and Diastereomers: The carbon atoms to which the methyl group (C3) and the sulfonyl chloride group (C1) are attached are stereocenters. This gives rise to the possibility of enantiomers.

Trans-isomer: The trans-isomer has two chiral centers (C1 and C3). This results in two possible enantiomeric pairs: (1R, 3R) and (1S, 3S). These two enantiomers are non-superimposable mirror images of each other.

Cis-isomer: The cis-isomer also has two chiral centers (C1 and C3). This leads to another pair of enantiomers: (1R, 3S) and (1S, 3R).

Therefore, this compound can exist as a total of four stereoisomers. The relationship between a cis-isomer and a trans-isomer is diastereomeric.

Table 1: Possible Stereoisomers of this compound This table is illustrative, based on the principles of stereoisomerism.

| Isomer | Configuration at C1 | Configuration at C3 | Relationship |

|---|---|---|---|

| trans-1 | R | R | Enantiomer of trans-2 |

| trans-2 | S | S | Enantiomer of trans-1 |

| cis-1 | R | S | Enantiomer of cis-2 |

Stereocontrol in Synthetic Transformations Involving the Cyclohexyl Moiety

The synthesis of a specific stereoisomer of this compound requires careful control over the reaction conditions and the choice of starting materials. Stereocontrol is a crucial aspect of the synthesis of substituted cyclohexanes, as the biological activity and material properties of the final products often depend on their specific stereochemistry.

The formation of sulfonate esters from sulfonyl chlorides is a common reaction. When this compound reacts with an alcohol, the reaction typically proceeds with retention of configuration at the chiral center of the sulfonyl chloride (C1). This is because the reaction occurs at the sulfur atom, and the bond between the sulfur and the cyclohexane ring is not broken.

For example, if the starting material is the (1R, 3R)-trans-isomer of this compound, the resulting sulfonate ester will also have the (1R, 3R)-trans-configuration. This principle is vital for the synthesis of complex molecules where the stereochemistry of the cyclohexane moiety needs to be preserved.

The synthesis of a particular diastereomer (cis or trans) of this compound can be achieved through diastereoselective reactions. For instance, the reduction of 3-methylcyclohexanone (B152366) can lead to a mixture of cis- and trans-3-methylcyclohexanol, which can then be converted to the corresponding sulfonyl chlorides. The ratio of the cis and trans products can be influenced by the choice of reducing agent and reaction conditions.

Enantioselective synthesis aims to produce a single enantiomer. This can be accomplished by using chiral catalysts or starting from an enantiomerically pure precursor. For example, a chiral reducing agent could be used to reduce 3-methylcyclohexanone to a single enantiomer of 3-methylcyclohexanol, which would then be converted to the desired enantiomer of this compound.

Influence of Cyclohexane Conformation on Reactivity

The reactivity of this compound is significantly influenced by the conformation of the cyclohexane ring. The chair conformation is the most stable arrangement for a cyclohexane ring. In this conformation, the substituents can occupy either an axial or an equatorial position.

Axial vs. Equatorial Substituents: Substituents in the equatorial position are generally more stable than in the axial position due to the absence of 1,3-diaxial interactions. These are steric repulsions between an axial substituent and the axial hydrogen atoms on the same side of the ring.

For the isomers of this compound, the preferred conformation will be the one that minimizes these steric interactions.

Cis-isomer: In the cis-isomer, one chair conformation will have one substituent in an axial position and the other in an equatorial position. A ring flip will interchange these positions. The equilibrium will favor the conformation where the larger group (sulfonyl chloride) is in the equatorial position.

Trans-isomer: In the trans-isomer, one chair conformation will have both substituents in axial positions, while the other will have both in equatorial positions. The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions for both groups.

The conformational preference has a direct impact on the reactivity of the sulfonyl chloride group. An equatorial sulfonyl chloride group is more sterically accessible to incoming nucleophiles than an axial one, which is shielded by the cyclohexane ring. Therefore, the diequatorial trans-isomer is expected to be more reactive in nucleophilic substitution reactions than the cis-isomer, where the sulfonyl chloride group may spend a portion of its time in the less accessible axial position.

Table 2: Illustrative Conformational Analysis of this compound Isomers This table presents a qualitative analysis based on established principles of conformational analysis. The energy differences are hypothetical and for illustrative purposes.

| Isomer | Most Stable Conformation | Substituent Positions | Relative Stability | Expected Reactivity |

|---|---|---|---|---|

| trans-(1,3) | Chair | Diequatorial | High | Higher |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.